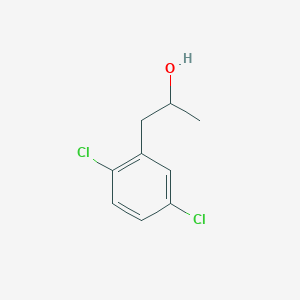
1-(2,5-Dichlorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a 2,5-dichlorophenyl group attached to a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,5-Dichlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-dichlorophenyl)propan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,5-dichlorophenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield different products depending on the reducing agent used. For example, catalytic hydrogenation can convert it to 1-(2,5-dichlorophenyl)propan-2-amine.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form corresponding chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: 1-(2,5-Dichlorophenyl)propan-2-one.
Reduction: 1-(2,5-Dichlorophenyl)propan-2-amine.
Substitution: 1-(2,5-Dichlorophenyl)propan-2-chloride.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2,5-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichlorophenyl)propan-2-ol can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)propan-2-ol: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(2,5-Dichlorophenyl)ethanol: Similar structure but with a shorter carbon chain.
1-(2,5-Dichlorophenyl)propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10Cl2O |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5-6,12H,4H2,1H3 |
Clé InChI |
UPLWUJFYAFKVHA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=CC(=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


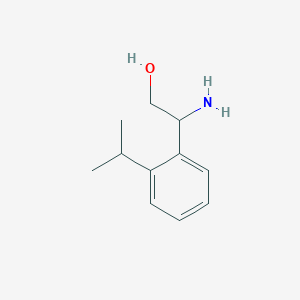
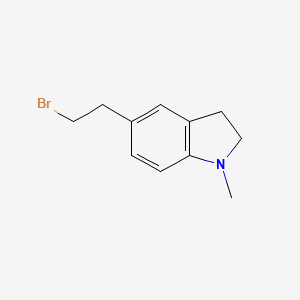
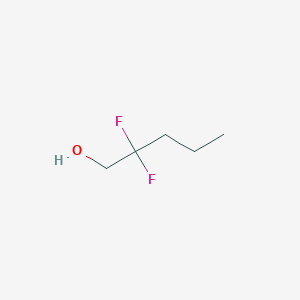

![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
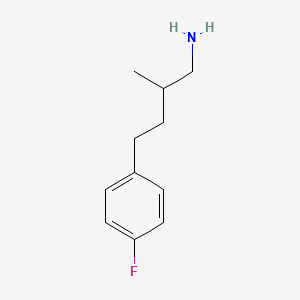

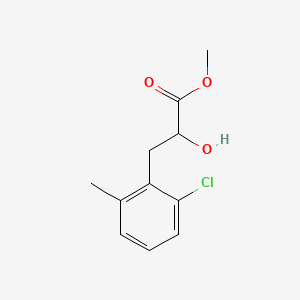
![{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)

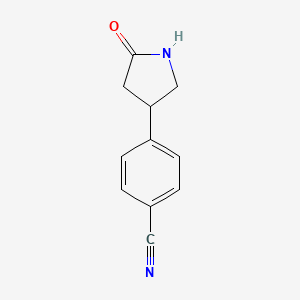
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)

